
Ammonium, (2-methyl-2-(2-(4-(trimethylammoniomethyl)2-dioxolanyl)ethyl)-4-dioxolanylmethyl)trimethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2-methyl-2-(2-(4-(trimethylammoniomethyl)2-dioxolanyl)ethyl)-4-dioxolanylmethyl)trimethyl-, diiodide is a complex organic compound with a unique structure. It is characterized by the presence of multiple dioxolane rings and trimethylammonium groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of this compound involves multiple steps, typically starting with the formation of the dioxolane rings. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, potentially leading to the formation of simpler molecules.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
Applications De Recherche Scientifique
Ammonium, (2-methyl-2-(2-(4-(trimethylammoniomethyl)2-dioxolanyl)ethyl)-4-dioxolanylmethyl)trimethyl-, diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on different biological systems.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: The compound can be used in industrial processes, particularly those involving complex organic synthesis.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trimethylammonium groups may play a role in its binding to certain receptors or enzymes, leading to various biological effects. The pathways involved in its action can be complex and may require further research to fully understand.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Ammonium, (2-methyl-2-(2-(4-(trimethylammoniomethyl)2-dioxolanyl)ethyl)-4-dioxolanylmethyl)trimethyl-, diiodide stands out due to its unique structure and properties. Similar compounds may include other ammonium-based compounds with dioxolane rings, but the specific arrangement and functional groups in this compound give it distinct characteristics.
Propriétés
Numéro CAS |
41040-70-4 |
|---|---|
Formule moléculaire |
C17H36I2N2O4 |
Poids moléculaire |
586.3 g/mol |
Nom IUPAC |
trimethyl-[[2-[2-[2-methyl-4-[(trimethylazaniumyl)methyl]-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolan-4-yl]methyl]azanium;diiodide |
InChI |
InChI=1S/C17H36N2O4.2HI/c1-17(21-13-15(23-17)11-19(5,6)7)9-8-16-20-12-14(22-16)10-18(2,3)4;;/h14-16H,8-13H2,1-7H3;2*1H/q+2;;/p-2 |
Clé InChI |
QKKGADPMFVIYIE-UHFFFAOYSA-L |
SMILES canonique |
CC1(OCC(O1)C[N+](C)(C)C)CCC2OCC(O2)C[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


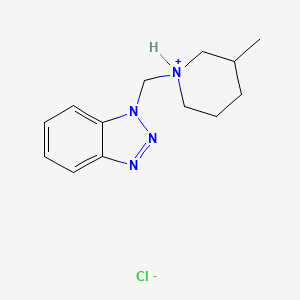
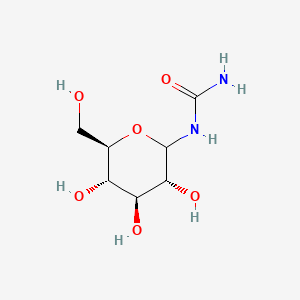
![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)



![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)
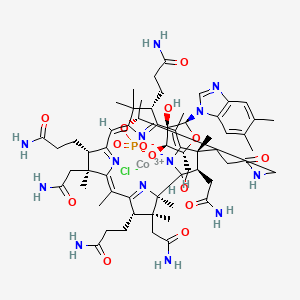
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13730565.png)
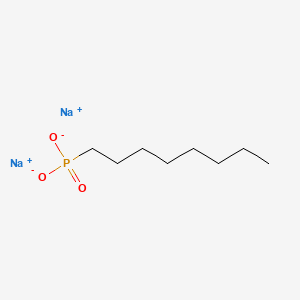

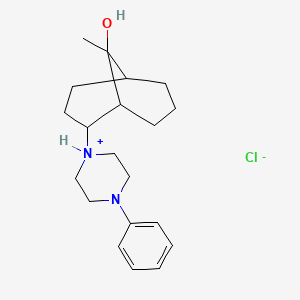
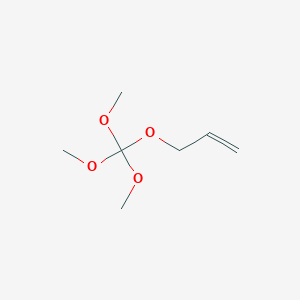
![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)
